((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)alanine
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Overview
Description
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a methoxy group attached to a biphenyl structure, which is further linked to an alanine moiety through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride: This intermediate is prepared by reacting 4’-methoxy-[1,1’-biphenyl] with chlorosulfonic acid under controlled conditions.
Coupling with Alanine: The sulfonyl chloride intermediate is then reacted with alanine in the presence of a base, such as triethylamine, to form ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine.
Industrial Production Methods
Industrial production methods for ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products
Oxidation: Formation of 4’-hydroxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine.
Reduction: Formation of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)thio)alanine.
Substitution: Formation of nitrated or halogenated derivatives of the biphenyl structure.
Scientific Research Applications
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The biphenyl structure provides rigidity and enhances binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride: Similar structure but with a fluoride group instead of alanine.
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride: Precursor in the synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine.
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine is unique due to the presence of the alanine moiety, which imparts specific biological activity and enhances its potential as a therapeutic agent. The combination of the biphenyl structure with the sulfonyl and alanine groups provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(16(18)19)17-23(20,21)15-9-5-13(6-10-15)12-3-7-14(22-2)8-4-12/h3-11,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOUZKSSFMAHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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